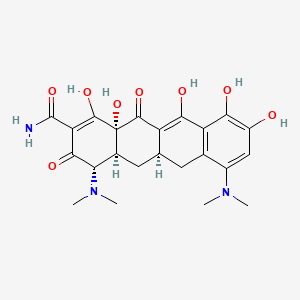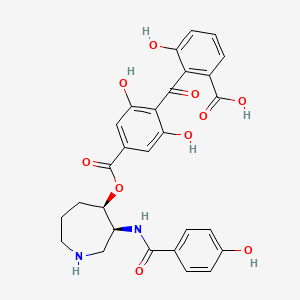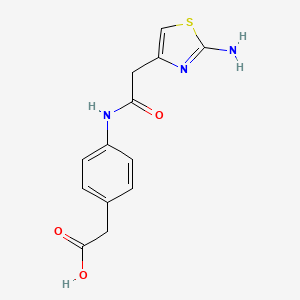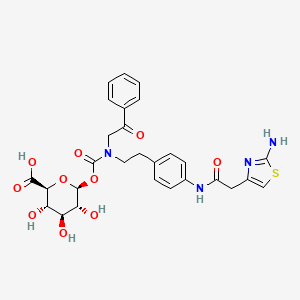
fluoro-Dapagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro-Dapagliflozin is a structural analog of Dapagliflozin, belonging to the class of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors play a crucial role in managing diabetes by blocking glucose reabsorption in the kidneys, thereby reducing blood glucose levels .
Mechanism of Action
Target of Action
Fluoro-Dapagliflozin, like its parent compound Dapagliflozin, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is a transmembrane protein predominantly expressed in the proximal renal tubule . It plays a crucial role in mediating renal glucose reabsorption .
Mode of Action
This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, thereby promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Biochemical Pathways
This compound influences several biochemical pathways. It affects glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It also impacts the levels of various proteins and metabolites, including sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, metalloprotease-like decysin-1, apolipoprotein A-IV, complement C3, fibronectin, afamin, attractin, xanthine, and uric acid .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to Dapagliflozin. Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and shows dose-proportional systemic exposure over a wide dose range . Dapagliflozin has extensive extravascular distribution with a mean volume of distribution of 118 L . The half-life for orally administered dapagliflozin is approximately 12.9 hours .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels in patients with type 2 diabetes . It also has cardiovascular benefits, such as improving myocardial flow reserve , reducing epicardial adipose tissue thickness, and decreasing epicardial glucose uptake . These effects contribute to a reduced risk of cardiovascular complications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hydrolytically stable in the aquatic environment . In the context of the human body, the drug’s effects can be influenced by factors such as the patient’s renal function, blood glucose levels, and the presence of other medications
Chemical Reactions Analysis
Fluoro-Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions are also not explicitly documented.
Scientific Research Applications
Fluoro-Dapagliflozin finds applications in several scientific fields:
Medicine: It is primarily used to manage type 2 diabetes by inhibiting renal glucose reabsorption.
Chemistry: Researchers study its structure-activity relationship and explore modifications for improved efficacy.
Biology: Investigations focus on its impact on glucose homeostasis and potential cardiovascular benefits.
Industry: Pharmaceutical companies utilize it in drug development for diabetes treatment.
Comparison with Similar Compounds
Fluoro-Dapagliflozin shares similarities with Dapagliflozin but stands out due to its fluorine substitution. Other similar compounds include Empagliflozin and Canagliflozin, both of which also inhibit SGLT2.
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXTNZYAGBKPS-ADAARDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does fluoro-Dapagliflozin interact with hSGLT2 and what are the downstream effects?
A1: this compound exerts its effect by binding specifically to hSGLT2, a protein primarily found in the apical membrane of the early proximal tubule in the kidney []. This binding prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and a subsequent decrease in blood glucose levels []. This mechanism makes this compound and other SGLT2 inhibitors a potential therapeutic strategy for managing diabetes.
Q2: How does the structure of this compound influence its binding affinity and selectivity for hSGLT2 compared to Dapagliflozin?
A2: this compound exhibits a ~100-fold higher selectivity for hSGLT2 (Ki = 6 nM) compared to hSGLT1 (Ki = 400 nM), similar to Dapagliflozin []. This suggests that the fluorine atom in this compound does not significantly alter its binding preference. Both inhibitors also demonstrate a slow dissociation rate from hSGLT2 (t1/2, Off ≥ 180 s), indicating a strong interaction with the target []. This slow dissociation could contribute to their sustained efficacy in vivo. Interestingly, while the presence of a glucose moiety is crucial for binding, modifications to this sugar group, like the substitution seen in galacto-Dapagliflozin, can influence both potency and selectivity []. This highlights the intricate interplay between the sugar and aglycone components in determining the overall binding profile of these inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
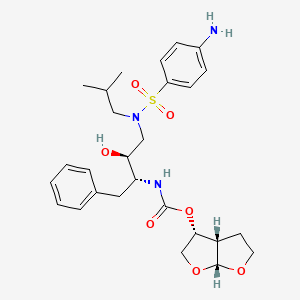
![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)

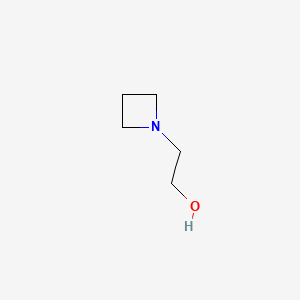
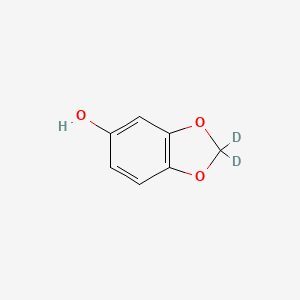
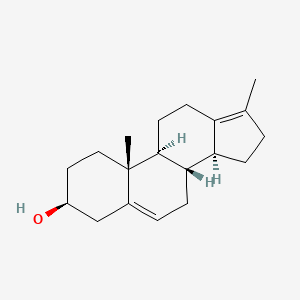
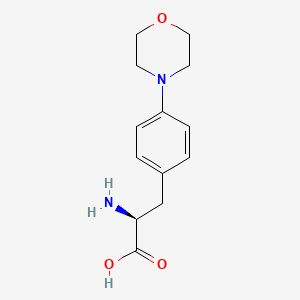
![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)
